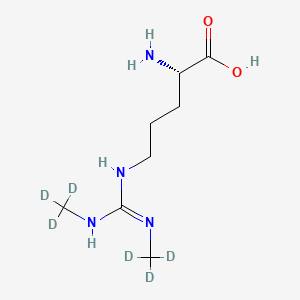

SDMA-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[N,N'-bis(trideuteriomethyl)carbamimidoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPFXCBJHIIJGS-BGUMHVNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=NC([2H])([2H])[2H])NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Symmetric Dimethylarginine-d6: A Technical Guide for Researchers

Abstract

Symmetric dimethylarginine (SDMA) has emerged as a crucial biomarker for renal function and is implicated in various pathophysiological processes, including cardiovascular disease. Accurate quantification of SDMA in biological matrices is paramount for both clinical diagnostics and research. This technical guide provides an in-depth overview of symmetric dimethylarginine-d6 (SDMA-d6), the deuterated stable isotope of SDMA, which serves as the gold-standard internal standard for mass spectrometry-based quantification. This document details the physicochemical properties of this compound, its biological context in relation to SDMA, comprehensive experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), and a summary of relevant quantitative data. Furthermore, this guide illustrates the key signaling pathways associated with SDMA metabolism and its downstream effects. This resource is intended for researchers, scientists, and drug development professionals working with SDMA and related compounds.

Introduction

Symmetric dimethylarginine (SDMA) is a non-proteinogenic amino acid derived from the post-translational methylation of arginine residues within proteins.[1] Unlike its isomer, asymmetric dimethylarginine (ADMA), SDMA is primarily eliminated from the body via renal excretion, making it a sensitive and early biomarker of glomerular filtration rate (GFR) decline.[2] Elevated levels of SDMA are associated with chronic kidney disease (CKD), cardiovascular events, and overall mortality.[1]

Accurate and precise quantification of SDMA in complex biological samples such as plasma, serum, and urine is essential for its clinical and research applications. Stable isotope dilution analysis using mass spectrometry is the reference method for this purpose, and symmetric dimethylarginine-d6 (this compound) is the internal standard of choice.[3] By incorporating six deuterium atoms, this compound is chemically identical to endogenous SDMA but has a distinct mass, allowing for the correction of matrix effects and variations in sample preparation and instrument response.

This guide provides a comprehensive technical overview of this compound, its application in quantitative bioanalysis, and the biological pathways in which its non-labeled counterpart, SDMA, is involved.

Physicochemical Properties of Symmetric Dimethylarginine-d6

This compound is a stable, non-radioactive isotopologue of SDMA. The six deuterium atoms replace six protium atoms on the two methyl groups attached to the guanidino group of the arginine backbone.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₂D₆N₄O₂ | [4] |

| Molecular Weight | 208.29 g/mol | [4] |

| CAS Number | 1331888-08-4 | [4] |

| Appearance | White to light yellow solid | [5] |

| Solubility | Soluble in water (50 mg/mL) | [5] |

| Storage | -20°C, stored under nitrogen | [5] |

Biological Synthesis and Metabolism of Symmetric Dimethylarginine

The biological pathway for the synthesis of SDMA provides the context for its clinical relevance. This compound, being a synthetic molecule, does not undergo this pathway but is used to trace and quantify the endogenous product.

The synthesis of SDMA is a multi-step process initiated by the post-translational modification of proteins.

References

- 1. Evaluation of Symmetric Dimethylarginine (SDMA) in Dogs with Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Symmetric Dimethylarginine-d6 (SDMA-d6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symmetric dimethylarginine (SDMA) is a naturally occurring amino acid that is a product of protein methylation.[1] It is primarily eliminated from the body through renal excretion and has emerged as a sensitive biomarker for kidney function, often identifying decline in glomerular filtration rate (GFR) earlier than serum creatinine.[1][2] SDMA is also implicated in endothelial dysfunction and may play a role in various cardiovascular and cerebrovascular diseases.[2][3]

This technical guide focuses on the deuterated analog of SDMA, Symmetric dimethylarginine-d6 (SDMA-d6). The incorporation of six deuterium atoms into the molecule makes this compound an ideal internal standard for quantitative analysis of SDMA in biological samples using isotope dilution mass spectrometry (IDMS).[1][4] Its chemical and physical properties are nearly identical to endogenous SDMA, but its increased mass allows for clear differentiation in mass spectrometric analyses, ensuring high accuracy and precision in quantification.[5]

Chemical Structure and Properties of this compound

This compound is a stable isotope-labeled form of symmetric dimethylarginine. The six hydrogen atoms on the two methyl groups are replaced with deuterium.

Chemical Structure:

-

IUPAC Name: (S)-2-amino-5-((bis((methyl-d3)amino)methylene)amino)pentanoic acid

-

InChI Key: HVPFXCBJHIIJGS-BGUMHVNPSA-N

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1331888-08-4 | [1] |

| Molecular Formula | C₈H₁₂D₆N₄O₂ | [1] |

| Molecular Weight | 208.29 g/mol | [1] |

| Appearance | White to light yellow solid | MedChemExpress |

| Solubility | Water: 50 mg/mL (with sonication) | MedChemExpress |

| Storage | -20°C, stored under nitrogen | [1] |

Biological Role of SDMA and the Significance of this compound

While SDMA was initially considered biologically inert, recent evidence suggests its involvement in several pathological processes.[2][3] SDMA can indirectly inhibit nitric oxide (NO) synthesis by competing with L-arginine for cellular transport.[6][7] This can lead to endothelial nitric oxide synthase (eNOS) uncoupling, resulting in decreased NO bioavailability and increased production of superoxide anions, contributing to oxidative stress and endothelial dysfunction.[8] Elevated SDMA levels are associated with an increased risk of cardiovascular events and mortality.[9]

Furthermore, SDMA has been shown to have pro-inflammatory effects and may modulate immune responses.[9] Recent studies have also uncovered a protective role for SDMA in the kidney, where it can attenuate renal tubulointerstitial fibrosis by inhibiting the STAT4 signaling pathway.[10]

The critical role of SDMA in various disease states necessitates its accurate quantification in biological matrices. This compound serves as the gold standard internal standard for this purpose, enabling researchers and clinicians to reliably measure SDMA concentrations and investigate its role in health and disease.[1][4]

Experimental Protocols

Quantification of SDMA in Biological Samples using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of SDMA in plasma or serum using this compound as an internal standard. Optimization of specific parameters may be required depending on the instrumentation and matrix used.

1. Materials and Reagents:

-

SDMA and this compound analytical standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Biological matrix (plasma, serum)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock and Working Solutions:

-

SDMA and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve SDMA and this compound in ultrapure water to a final concentration of 1 mg/mL. Store at -20°C.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the SDMA stock solution with a suitable surrogate matrix (e.g., charcoal-stripped serum or a buffered aqueous solution) to cover the expected physiological range of SDMA concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the appropriate solvent (e.g., methanol or water) to a final concentration suitable for spiking into samples. The optimal concentration should be determined during method development.

3. Sample Preparation:

-

Thaw biological samples (plasma or serum) on ice.

-

To a 50 µL aliquot of each sample, calibrator, and quality control sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold methanol containing 1% ammonium acetate for protein precipitation.[11]

-

Vortex vigorously for 1 minute.

-

Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

For analysis on a silica-based column, mix 100 µL of the supernatant with 300 µL of acetonitrile containing 1% formic acid.[11]

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a suitable gradient to achieve chromatographic separation of SDMA from other endogenous compounds.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

SDMA: Monitor a specific precursor-to-product ion transition (e.g., m/z 203 -> 46).

-

This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 209 -> 52).

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for the MRM transitions of SDMA and this compound.

-

Calculate the peak area ratio of SDMA to this compound for all samples, calibrators, and quality controls.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of SDMA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

SDMA and Endothelial Dysfunction

Elevated levels of SDMA can contribute to endothelial dysfunction through the indirect inhibition of nitric oxide synthase and the promotion of oxidative stress.

Caption: SDMA competes with L-arginine for cellular uptake, leading to eNOS uncoupling.

Isotope Dilution Mass Spectrometry Workflow for SDMA Quantification

The use of this compound as an internal standard is a cornerstone of accurate SDMA quantification by LC-MS/MS.

Caption: Workflow for SDMA quantification using this compound and LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers and clinicians in the fields of nephrology, cardiology, and drug development. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of SDMA, a critical biomarker for renal function and a potential mediator of cardiovascular disease. The detailed methodologies and an understanding of the underlying biological pathways provided in this guide are intended to support the scientific community in advancing research and improving patient outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SDMA as a marker and mediator in cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. ahajournals.org [ahajournals.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Symmetric dimethylarginine alters endothelial nitric oxide activity in glomerular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. SDMA attenuates renal tubulointerstitial fibrosis through inhibition of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple and fast liquid chromatography-tandem mass spectrometry method for measurement of underivatized L-arginine, symmetric dimethylarginine, and asymmetric dimethylarginine and establishment of the reference ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties and Specifications

An In-Depth Technical Guide to the Certificate of Analysis for SDMA-d6

For researchers, scientists, and professionals in drug development, the quality and characterization of stable isotope-labeled internal standards are paramount for accurate bioanalytical assays. Symmetric Dimethylarginine-d6 (this compound) serves as a critical internal standard for the quantification of its endogenous analogue, SDMA, a key biomarker for renal function.[1][2] This technical guide provides a detailed overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for this compound.

A Certificate of Analysis for this compound begins with the fundamental physicochemical properties of the compound. These details are essential for accurate sample preparation and storage. The compound is a deuterated form of SDMA, where six hydrogen atoms on the methyl groups have been replaced with deuterium.[3][4]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N5-[bis(methyl-d3-amino)methylene]-L-Ornithine | [5] |

| Synonyms | Symmetric dimethylarginine-d6; NG,NG'-Dimethyl-L-arginine-d6 | [3][4] |

| Molecular Formula | C₈H₁₂D₆N₄O₂ | [5] |

| Molecular Weight | 208.29 g/mol | [4][5] |

| CAS Number | 1331888-08-4 | [5][6] |

| Appearance | White to light yellow solid | [5] |

| Solubility | H₂O: 125 mg/mL (with ultrasonic) | [4] |

| Storage | Store at -20°C, under nitrogen | [4][5] |

| Stability (in solvent) | 6 months at -80°C; 1 month at -20°C | [3][5] |

Note: Some suppliers may provide this compound as a dihydrochloride salt (C₈H₁₄D₆Cl₂N₄O₂), which will alter the molecular weight (281.21 g/mol ) and solubility characteristics.[7]

Analytical Data and Quality Control

The core of the CoA is the analytical data, which validates the identity, purity, and isotopic enrichment of the compound. These tests ensure that the internal standard will perform reliably in quantitative assays.

Table 2: Summary of Analytical Specifications from Representative CoAs

| Analytical Test | Specification / Result | Method | Source |

| Purity | 98.07% | HPLC | [5] |

| 100.00% | HPLC (ELSD) | [7] | |

| Isotopic Enrichment | 99.9% | MS | [5] |

| Isotopic Purity | >95% (Actual: 98.5%) | MS | [7] |

| ≥99% (d₁-d₆) | MS | [8] | |

| Identity Confirmation | Conforms to Structure | NMR, MS | [7] |

| Elemental Analysis | Conforms to Formula | Combustion Analysis | [7] |

Experimental Protocols

While detailed, proprietary standard operating procedures (SOPs) are not disclosed by manufacturers, the principles behind the key analytical tests are well-established. The primary application of this compound is as an internal standard for quantifying SDMA in biological matrices like plasma or serum, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][9]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is assessed to ensure that no significant impurities could interfere with its function.

-

Objective: To separate this compound from any non-isopically labeled impurities, synthetic precursors, or degradation products.

-

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often the mobile phase starting condition.

-

Chromatographic Separation: The sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) separates the compounds based on their polarity.

-

Detection: As SDMA lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by mass spectrometry.[7]

-

Quantification: The peak area of this compound is compared to the total area of all detected peaks to calculate the purity, typically expressed as a percentage.

-

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and determining the extent of deuterium incorporation.

-

Objective: To verify the molecular mass of this compound and quantify the percentage of molecules that are fully deuterated (d6) versus partially labeled (d1-d5) or unlabeled (d0) species.[7]

-

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or from the outflow of an LC system.

-

Ionization: Electrospray ionization (ESI) is typically used to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: The mass analyzer (e.g., Time-of-Flight or Quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum shows a cluster of peaks corresponding to the different isotopic forms (isotopologues). The relative intensity of the peak for the fully labeled d6 species (m/z 209.2) is compared to the intensities of the d0 through d5 species to calculate the isotopic enrichment.[7][10][11]

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is used to confirm that the chemical structure of the synthesized compound is correct.

-

Objective: To verify the molecular structure by analyzing the chemical environment of its atoms.

-

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d6).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer to acquire spectra (e.g., ¹H NMR, ¹³C NMR).

-

Spectral Analysis: The resulting spectrum is analyzed for chemical shifts, peak integrations, and coupling patterns. For this compound, the ¹H NMR spectrum would be expected to show the absence of signals corresponding to the methyl protons, confirming successful deuteration. The remaining signals should match the expected pattern for the rest of the molecule's protons.

-

Application Workflow and Signaling Context

This compound is indispensable for the accurate quantification of endogenous SDMA. The workflow below illustrates its use in a typical clinical or research setting using LC-MS/MS.

Caption: Workflow for SDMA quantification using this compound internal standard.

SDMA itself is an endogenous inhibitor of nitric oxide synthase (NOS) activity and is primarily eliminated through renal excretion, making it a reliable biomarker for glomerular filtration rate (GFR).[1] Elevated levels of SDMA are associated with chronic kidney disease (CKD) and various cardiovascular diseases.[9][12]

Caption: Simplified biological pathway of SDMA formation and clearance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. First automated immunoassay for symmetric dimethylarginine (SDMA) with reference interval establishment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | 1331888-08-4 [sigmaaldrich.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Comparison of two methods for dimethylarginines quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. almacgroup.com [almacgroup.com]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Symmetric Dimethylarginine | C8H18N4O2 | CID 169148 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Symmetric Dimethylarginine-d6 (SDMA-d6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core technical aspects of Symmetric Dimethylarginine-d6 (SDMA-d6), a deuterated stable isotope of the endogenous molecule SDMA. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard for mass spectrometry-based quantification of SDMA or investigating the broader biological implications of SDMA.

Core Data Presentation

Quantitative data for this compound is crucial for its application as an internal standard and for experimental design. The following table summarizes the key physical and chemical properties of this molecule.

| Property | Value | Source(s) |

| CAS Number | 1331888-08-4 | [1][2][3][4][5] |

| Molecular Weight | 208.29 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₂D₆N₄O₂ | [1][3][5] |

SDMA Signaling and Biological Relevance

Symmetric Dimethylarginine (SDMA) is an endogenously produced amino acid derivative that serves as a sensitive biomarker for renal function. Unlike its isomer, asymmetric dimethylarginine (ADMA), SDMA is not a direct inhibitor of nitric oxide synthase (NOS). However, it can indirectly influence nitric oxide (NO) availability by competing with the cellular uptake of L-arginine, the substrate for NOS.

Elevated levels of SDMA are associated with inflammation and oxidative stress. One of the proposed mechanisms involves the induction of reactive oxygen species (ROS), which can subsequently activate the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory responses. The activation of NF-κB leads to the transcription of various pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Below is a diagram illustrating the proposed signaling pathway of SDMA-induced inflammation.

Experimental Protocols

Quantification of SDMA in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of SDMA in plasma samples using this compound as an internal standard. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Materials and Reagents:

-

SDMA and this compound standards

-

Human or animal plasma

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

Prepare a stock solution of the internal standard (this compound) in a suitable solvent (e.g., methanol/water).

-

In a protein precipitation plate or microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).

-

Add the internal standard solution.

-

Add a protein precipitating agent, such as cold methanol or acetonitrile (typically 3-4 volumes of the plasma volume).

-

Vortex mix thoroughly to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial or plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a HILIC column for the separation of SDMA and this compound.

-

The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Optimize the gradient to achieve good separation of SDMA from other plasma components and its isomer, ADMA.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both SDMA and this compound.

-

SDMA: The exact m/z transitions will depend on the specific instrument and conditions but are based on the fragmentation of the protonated molecule.

-

This compound: The precursor and product ions will be shifted by +6 Da compared to unlabeled SDMA.

-

-

Optimize the collision energy and other mass spectrometer parameters for each transition to maximize signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both SDMA and this compound.

-

Calculate the peak area ratio of SDMA to this compound.

-

Generate a calibration curve by plotting the peak area ratios of a series of known concentrations of SDMA standards versus their concentrations.

-

Determine the concentration of SDMA in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

In Vitro Assay for SDMA-Induced Inflammatory Response

This protocol describes a general method to assess the pro-inflammatory effects of SDMA on a monocytic cell line (e.g., THP-1) by measuring the activation of NF-κB.

1. Materials and Reagents:

-

THP-1 monocytic cell line

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes into macrophage-like cells

-

SDMA

-

Lipopolysaccharide (LPS) as a positive control for NF-κB activation

-

NF-κB p65 nuclear translocation assay kit (commercially available from various suppliers)

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

High-content imaging system or fluorescence microscope

2. Experimental Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in complete RPMI-1640 medium.

-

Seed the cells into a suitable culture plate (e.g., 96-well plate for high-content screening).

-

Induce differentiation of the monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

-

After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

-

-

Cell Treatment:

-

Prepare different concentrations of SDMA in cell culture medium.

-

Treat the differentiated THP-1 cells with the various concentrations of SDMA for a predetermined time (e.g., 4-24 hours).

-

Include a negative control (medium only) and a positive control (LPS, e.g., 100 ng/mL).

-

-

NF-κB Nuclear Translocation Assay:

-

Following treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilize the cells to allow antibody entry (e.g., with 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of the p65 antibody stain within the nucleus (defined by the DAPI/Hoechst stain) relative to the cytoplasm.

-

An increase in the ratio of nuclear to cytoplasmic fluorescence intensity indicates NF-κB activation.

-

This technical guide provides foundational information and methodologies for researchers working with this compound and investigating the biological roles of SDMA. The provided protocols are intended as a starting point and may require optimization for specific experimental setups.

References

- 1. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HPLC and LC-MS/MS measurement methods for the quantification of asymmetric dimethylarginine (ADMA) and related metaboli… [ouci.dntb.gov.ua]

- 5. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Symmetric Dimethylarginine-d6 (SDMA-d6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symmetric dimethylarginine (SDMA) has emerged as a critical biomarker for renal function, offering earlier detection of kidney disease compared to traditional markers like creatinine. Stable isotope-labeled internal standards are essential for the accurate quantification of SDMA in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of SDMA-d6, the deuterated analog of SDMA commonly used as an internal standard. This document details a plausible synthetic route, comprehensive experimental protocols for isotopic purity analysis, and quantitative data to aid researchers in the application and quality assessment of this compound.

Synthesis of this compound

The chemical synthesis of this compound is not widely published in detail, as it is often proprietary information of commercial suppliers. However, a plausible and common approach involves the deuteromethylation of a suitably protected L-arginine derivative. The following proposed synthesis pathway is based on established chemical principles for methylation and deuteration of amino acids.

A key step is the introduction of two deuterated methyl (CD3) groups onto the guanidino moiety of L-arginine. This can be achieved through reductive amination using deuterated formaldehyde (CD2O) and a reducing agent.

Proposed Synthetic Pathway

A plausible synthetic route for this compound starting from a protected L-arginine is outlined below. This pathway involves the protection of the α-amino and carboxyl groups to prevent side reactions, followed by deuteromethylation of the guanidino group, and subsequent deprotection.

Caption: Plausible synthetic pathway for this compound from L-arginine.

Isotopic Purity Assessment

The isotopic purity of this compound is critical for its function as an internal standard. High isotopic enrichment minimizes signal overlap with the unlabeled analyte and ensures accurate quantification. The primary techniques for determining isotopic purity are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high. The following table summarizes representative data from a certificate of analysis for a commercial batch of this compound dihydrochloride.

| Parameter | Specification | Results |

| Isotopic Purity | >95% | 98.5% |

| Isotopic Distribution | Report Result | d0 = 0.00%, d1 = 0.07%, d2 = 1.47%, d3 = 0.34%, d4 = 0.79%, d5 = 0.00%, d6 = 97.32%[1] |

| Chemical Purity (HPLC) | Report Result | 100.00% (ELSD)[1] |

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for assessing the isotopic enrichment of this compound using LC-HRMS.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.

Experimental Workflow:

Caption: Workflow for isotopic purity analysis of this compound by LC-HRMS.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., water or methanol) to a final concentration of approximately 1 µg/mL.

-

-

Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar analytes like SDMA.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve good retention and peak shape for SDMA.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 150-300.

-

Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.

-

Data Acquisition: Acquire data in profile mode.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions of unlabeled SDMA (m/z 203.156) and this compound (m/z 209.194), as well as other potential deuterated species (d1 to d5).

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic peaks to determine the isotopic distribution.

-

The isotopic purity is the percentage of the d6 species.

-

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be used to confirm the isotopic enrichment, particularly by observing the reduction in the proton signals at the deuterated positions.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Workflow:

Caption: Workflow for isotopic purity analysis of this compound by qNMR.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a deuterated solvent (e.g., D2O).

-

Add a known amount of a certified internal standard (e.g., maleic acid) with a well-resolved proton signal.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the residual proton signals corresponding to the methyl groups on the guanidino moiety of this compound.

-

Integrate the signal of the internal standard.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signals of the methyl groups to the integral of a non-deuterated proton signal within the SDMA molecule (e.g., the α-proton) or the internal standard. A significant reduction in the integral of the methyl protons relative to the other protons indicates high deuteration.

-

Natural Biosynthesis of SDMA

It is important for researchers to understand the endogenous pathway of SDMA formation, as this provides context for its role as a biomarker. SDMA is synthesized through the post-translational modification of arginine residues within proteins.

Caption: Endogenous biosynthesis pathway of symmetric dimethylarginine (SDMA).

Protein arginine methyltransferases (PRMTs) catalyze the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine residues. Type II PRMTs are responsible for the symmetric dimethylation of these residues. Following protein degradation (proteolysis), free SDMA is released into the cytoplasm and subsequently into circulation.[2]

Conclusion

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of this compound. While specific chemical synthesis routes are often proprietary, a plausible pathway based on established organic chemistry principles is presented. The detailed experimental protocols for HRMS and NMR analysis, along with representative quantitative data, offer researchers and drug development professionals the necessary information to effectively utilize and critically evaluate this compound as an internal standard in their analytical workflows. Understanding the synthesis and quality control of this critical reagent is paramount for generating accurate and reliable data in clinical and research settings.

References

The Core Mechanism of Symmetric Dimethylarginine (SDMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Symmetric Dimethylarginine (SDMA) has emerged as a critical biomarker and a key player in the pathophysiology of several diseases, most notably chronic kidney disease (CKD). Unlike its asymmetric isomer, ADMA, the mechanism of action of SDMA is more nuanced, extending beyond direct enzyme inhibition to encompass indirect effects on nitric oxide (NO) bioavailability, induction of oxidative stress, and pro-inflammatory signaling. This technical guide provides an in-depth exploration of the core mechanism of action of SDMA and the application of its labeled forms in research.

Biosynthesis, Transport, and Metabolism of SDMA

SDMA is an endogenously produced amino acid derivative generated during the post-translational modification of proteins. The synthesis and clearance of SDMA are tightly regulated processes, with disruptions leading to its accumulation and subsequent pathological effects.

Synthesis

SDMA is formed through the methylation of arginine residues within proteins by a group of enzymes known as Protein Arginine Methyltransferases (PRMTs), specifically type II PRMTs. Following proteolysis of these methylated proteins, SDMA is released into the cytoplasm and subsequently into the circulation.[1]

Cellular Transport

The cellular uptake and efflux of SDMA are critical for its biological activity and are mediated by several transport proteins. Understanding these transporters is key to elucidating the tissue-specific effects of SDMA. Key transporters include:

-

Cationic Amino Acid Transporters (CATs): Particularly CAT1, which facilitates the uptake of SDMA into various cell types.

-

Organic Anion Transporting Polypeptides (OATPs): OATP4C1 has been identified as a transporter involved in SDMA uptake.

-

Organic Cation Transporters (OCTs): OCT2 is another transporter implicated in the cellular uptake of SDMA.

-

Multidrug and Toxin Extrusion Proteins (MATEs): MATE1 is involved in the efflux of SDMA.[2]

Metabolism and Elimination

The primary route of SDMA elimination is renal excretion, with over 90% of circulating SDMA cleared by the kidneys.[3] This makes serum SDMA levels a highly sensitive biomarker of glomerular filtration rate (GFR). A minor portion of SDMA is metabolized by the enzyme alanine-glyoxylate aminotransferase 2 (AGXT2).[4]

Mechanism of Action of SDMA

The pathological effects of elevated SDMA are multifaceted and primarily revolve around its ability to indirectly inhibit nitric oxide synthesis, induce oxidative stress, and promote inflammation.

Indirect Inhibition of Nitric Oxide Synthase (NOS)

While SDMA does not directly inhibit any of the nitric oxide synthase (NOS) isoforms, it curtails the production of nitric oxide (NO) through several indirect mechanisms:

-

Competition for Arginine Transport: SDMA competes with L-arginine, the substrate for NOS, for cellular uptake via cationic amino acid transporters (y+ transporters).[3][5] Reduced intracellular L-arginine availability limits the rate of NO synthesis.

-

eNOS Uncoupling: In glomerular endothelial cells, SDMA has been shown to cause the uncoupling of endothelial NOS (eNOS).[6] An uncoupled eNOS produces superoxide anions (O₂⁻) instead of NO, contributing to oxidative stress.[6][7]

Induction of Oxidative Stress

Elevated SDMA levels are strongly associated with increased oxidative stress. This is a key mechanism through which SDMA contributes to endothelial dysfunction and tissue damage. The primary mechanisms include:

-

Increased Reactive Oxygen Species (ROS) Production: SDMA stimulates the production of ROS, such as superoxide anions, in endothelial cells and monocytes.[7][8]

-

eNOS Uncoupling: As mentioned, SDMA-induced eNOS uncoupling is a significant source of superoxide production.[6]

Pro-inflammatory Signaling

SDMA acts as a pro-inflammatory molecule, particularly in the context of chronic kidney disease. It activates inflammatory pathways and stimulates the production of pro-inflammatory cytokines:

-

NF-κB Activation: SDMA activates the nuclear factor-kappa B (NF-κB) signaling pathway in monocytic cells.[9][10]

-

Cytokine Production: Activation of NF-κB leads to the increased expression and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[9][10]

Labeled Forms of SDMA and Their Applications

The use of labeled SDMA is crucial for elucidating its complex mechanism of action, allowing researchers to trace its transport, metabolism, and interaction with cellular components.

Isotopically Labeled SDMA

Isotopically labeled SDMA, typically using stable isotopes such as deuterium (²H or D) or carbon-13 (¹³C), is a powerful tool in metabolic and pharmacokinetic studies.

-

Synthesis: The synthesis of isotopically labeled SDMA involves incorporating the isotope into the precursor molecules during chemical synthesis. For example, ¹³C-labeled arginine or methylating agents can be used to produce ¹³C-SDMA. Deuterated SDMA can be synthesized through methods involving hydrogen/deuterium exchange reactions on precursor molecules.[10]

-

Applications:

-

Metabolic Flux Analysis: ¹³C-labeled SDMA can be used to trace the metabolic fate of SDMA in cells and tissues, providing insights into its degradation pathways.[2][9]

-

Pharmacokinetic Studies: Deuterated SDMA is often used in drug metabolism and pharmacokinetic (DMPK) research to study its absorption, distribution, metabolism, and excretion (ADME) properties. The kinetic isotope effect of deuterium can also be exploited to investigate reaction mechanisms.[10][11][12]

-

Quantitative Analysis: Isotopically labeled SDMA serves as an ideal internal standard in mass spectrometry-based quantification methods (e.g., LC-MS/MS), enabling highly accurate and precise measurement of endogenous SDMA levels in biological samples.[13]

-

Fluorescently Labeled SDMA

While less common than isotopically labeled forms, fluorescently labeled SDMA can be synthesized for use in cellular imaging studies.

-

Synthesis: This would typically involve conjugating a fluorescent dye (e.g., FITC, rhodamine) to the SDMA molecule, often through a linker to minimize steric hindrance and preserve biological activity.

-

Applications:

-

Cellular Uptake and Localization: Fluorescently labeled SDMA allows for the direct visualization of its uptake into live cells using techniques like fluorescence microscopy and flow cytometry. This can be used to identify the specific cell types that take up SDMA and to study the subcellular localization of the molecule.[6]

-

Transporter Studies: By observing the uptake of fluorescently labeled SDMA in cells with and without the expression of specific transporters, researchers can validate the role of these transporters in SDMA influx and efflux.[14]

-

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of SDMA.

Table 1: Michaelis-Menten Constants (Km) for SDMA Transport

| Transporter | Cell Line | Km (µM) | Reference |

| OATP4C1 | HEK293 | 70 | [2] |

| CAT1 | HEK293 | 246 | [2] |

| MATE1 | HEK293 | 1973 | [2] |

Table 2: Effect of SDMA on Nitric Oxide Production and Oxidative Stress

| Cell Type | SDMA Concentration | Effect | Reference |

| Glomerular Endothelial Cells | Not specified | Suppressed VEGF-induced eNOS phosphorylation and NO production | [6] |

| Glomerular Endothelial Cells | Not specified | Increased superoxide anion production in response to VEGF | [6] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 2, 5, 10, and 100 µM | Increased ROS formation in a dose-dependent manner | [7] |

Table 3: Effect of SDMA on Pro-inflammatory Cytokine Expression

| Cell Type | SDMA Concentration | Effect | Reference |

| Monocytic Cells | Not specified | Increased IL-6 and TNF-α expression | [10] |

| Monocytic Cells | Not specified | Increased NF-κB activation | [10] |

Experimental Protocols

Protocol for Assessing SDMA-Mediated Cellular Uptake Using Labeled SDMA

Objective: To quantify the uptake of labeled SDMA into cultured cells and to identify the transporters involved.

Materials:

-

Cultured cells (e.g., HEK293 cells transfected with specific transporter proteins, or primary endothelial cells)

-

Isotopically labeled SDMA (e.g., ³H-SDMA or ¹³C-SDMA) or fluorescently labeled SDMA

-

Cell culture medium and supplements

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Inhibitors of specific transporters (e.g., L-arginine for CATs, cimetidine for OCTs)

-

Scintillation counter (for isotopic labels) or flow cytometer/fluorescence microscope (for fluorescent labels)

-

Cell lysis buffer

Methodology:

-

Cell Culture: Plate cells in appropriate multi-well plates and grow to confluence.

-

Pre-incubation: Wash cells with pre-warmed transport buffer and pre-incubate for 10-15 minutes at 37°C to deplete endogenous substrates.

-

Uptake Assay:

-

Prepare uptake solutions containing labeled SDMA in transport buffer at various concentrations.

-

For inhibition studies, prepare uptake solutions containing labeled SDMA and a known inhibitor of the transporter of interest.

-

Remove the pre-incubation buffer and add the uptake solution to the cells.

-

Incubate for a defined period (e.g., 1-30 minutes) at 37°C.

-

-

Termination of Uptake:

-

Rapidly wash the cells three times with ice-cold transport buffer to remove extracellular labeled SDMA.

-

-

Quantification:

-

Isotopically Labeled SDMA: Lyse the cells with cell lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Fluorescently Labeled SDMA:

-

Flow Cytometry: Detach the cells and analyze the intracellular fluorescence using a flow cytometer.

-

Fluorescence Microscopy: Visualize and quantify the intracellular fluorescence using a fluorescence microscope.

-

-

-

Data Analysis:

-

Calculate the rate of uptake (e.g., in pmol/mg protein/min).

-

For inhibition studies, compare the uptake in the presence and absence of inhibitors to determine the contribution of specific transporters.

-

Determine kinetic parameters (Km and Vmax) by performing uptake assays at varying concentrations of labeled SDMA.

-

Protocol for Measuring SDMA-Induced ROS Production

Objective: To measure the effect of SDMA on the production of reactive oxygen species in cultured cells.

Materials:

-

Cultured cells (e.g., HUVECs, monocytic cells)

-

SDMA

-

Cell culture medium

-

Fluorescent ROS indicator dye (e.g., Dihydrorhodamine 123 (DHR123) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA))

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Methodology:

-

Cell Culture: Seed cells in multi-well plates and allow them to adhere and grow.

-

Treatment: Treat the cells with various concentrations of SDMA for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

-

Dye Loading:

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with the ROS indicator dye (e.g., 5 µM DCFH-DA) in PBS for 30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Wash the cells with PBS to remove excess dye.

-

Flow Cytometry: Detach the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.

-

Fluorescence Plate Reader: Measure the fluorescence intensity of the cells directly in the multi-well plate using a fluorescence plate reader.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity for each treatment group.

-

Normalize the data to the control group to determine the fold-change in ROS production.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to SDMA's mechanism of action.

References

- 1. SDMA is an early marker of change in GFR after living-related kidney donation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. symeres.com [symeres.com]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. schd-shimadzu.com [schd-shimadzu.com]

- 14. researchgate.net [researchgate.net]

The Role of SDMA-d6 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symmetric dimethylarginine (SDMA) is a non-proteinogenic amino acid produced by the post-translational methylation of arginine residues in proteins.[1][2] It is released into the cytoplasm upon protein degradation and is primarily eliminated from the body through renal excretion, making it a sensitive biomarker for glomerular filtration rate (GFR).[3][4] Unlike its isomer, asymmetric dimethylarginine (ADMA), SDMA is not significantly metabolized by the enzyme dimethylarginine dimethylaminohydrolase (DDAH).[2][5] Elevated levels of SDMA are not only an indicator of declining renal function but are also considered a uremic toxin contributing to endothelial dysfunction, oxidative stress, and inflammation.[3][6]

SDMA-d6 is a stable isotope-labeled form of SDMA, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes this compound an invaluable tool in metabolic research. It can be used as a tracer to study the pharmacokinetics, metabolism, and clearance of SDMA in vivo and in vitro. Furthermore, this compound serves as an internal standard for the accurate quantification of endogenous SDMA levels using mass spectrometry-based methods.[7][8] This guide provides a comprehensive overview of the role of this compound as a tracer in metabolic studies, including detailed experimental protocols, data presentation, and visualization of relevant pathways.

The Metabolic Pathway of Symmetric Dimethylarginine (SDMA)

The metabolism of SDMA is intrinsically linked to protein turnover and renal function. The following is a breakdown of its metabolic journey:

-

Synthesis: SDMA is formed from the methylation of arginine residues within proteins by a group of enzymes known as Protein Arginine Methyltransferases (PRMTs), specifically Type II PRMTs.[2][9]

-

Release: Through the natural process of protein degradation (proteolysis), free SDMA is released into the cytoplasm.[1]

-

Transport: SDMA can then be transported out of the cell into the circulation via cationic amino acid transporters (CAT).[10]

-

Metabolism and Excretion: While a minor portion of SDMA can be metabolized by the enzyme alanine-glyoxylate aminotransferase 2 (AGXT2), the vast majority of circulating SDMA is eliminated from the body through renal excretion.[1][10][11]

Caption: SDMA Metabolic Pathway

Pathophysiological Role of SDMA

Elevated levels of SDMA are implicated in several pathological processes, primarily through the induction of endothelial dysfunction and oxidative stress.

Endothelial Dysfunction and eNOS Uncoupling

SDMA contributes to endothelial dysfunction by interfering with the production of nitric oxide (NO), a critical signaling molecule for vasodilation. While SDMA is not a direct inhibitor of endothelial nitric oxide synthase (eNOS) like its isomer ADMA, it can indirectly impair NO synthesis. One proposed mechanism is the competition with arginine for cellular uptake via cationic amino acid transporters, thereby limiting the substrate availability for eNOS.[10] More significantly, elevated SDMA levels have been shown to cause eNOS "uncoupling," a state where the enzyme produces superoxide anions (O₂⁻) instead of NO.[12] This uncoupling is a key event in the development of endothelial dysfunction.

Caption: SDMA-Induced eNOS Uncoupling

Oxidative Stress and Inflammation

The superoxide produced by uncoupled eNOS is a highly reactive oxygen species (ROS) that contributes to oxidative stress.[12] SDMA has also been shown to increase ROS production through the activation of NADPH oxidase, a major enzymatic source of cellular ROS.[13] This increase in oxidative stress can activate pro-inflammatory signaling pathways, such as NF-κB, leading to the expression of inflammatory cytokines like TNF-α and IL-6.[14]

Caption: SDMA's Role in Oxidative Stress

This compound as a Tracer in Metabolic Studies

Stable isotope tracers like this compound are powerful tools for quantifying metabolic fluxes and understanding the dynamics of metabolic pathways in vivo and in vitro.[3][15] The principle behind their use is the introduction of a labeled compound into a biological system and the subsequent measurement of the labeled and unlabeled forms of the compound and its metabolites over time. This allows for the calculation of key kinetic parameters such as clearance, volume of distribution, and turnover rates.

Experimental Protocols

The following sections provide representative protocols for conducting metabolic studies using this compound as a tracer. These are generalized protocols and may require optimization based on the specific experimental model and objectives.

In Vivo this compound Tracer Study in a Rodent Model (Representative Protocol)

This protocol describes a primed-continuous infusion of this compound to achieve a steady-state concentration in the plasma, allowing for the calculation of SDMA clearance.

1. Animal Preparation:

-

Acclimate male Wistar rats (250-300g) to individual metabolic cages for 3-5 days.

-

Surgically implant catheters in the jugular vein (for infusion) and carotid artery (for blood sampling) and allow for a 3-5 day recovery period.

2. Tracer Preparation and Infusion:

-

Prepare a sterile stock solution of this compound in saline.

-

On the day of the experiment, prepare a priming bolus dose and a continuous infusion solution.

-

Administer a priming bolus of this compound via the jugular vein catheter to rapidly achieve a target plasma concentration.

-

Immediately following the bolus, start a continuous infusion of this compound at a constant rate for a period of 2-3 hours to maintain isotopic steady state.

3. Blood Sampling:

-

Collect arterial blood samples (e.g., 100 µL) at baseline (before infusion) and at regular intervals during the continuous infusion (e.g., 60, 90, 120, 150, and 180 minutes).

-

Immediately place blood samples into tubes containing an anticoagulant (e.g., EDTA) and keep on ice.

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

4. Experimental Workflow Diagram:

Caption: In Vivo this compound Tracer Workflow

Sample Preparation for LC-MS/MS Analysis

Plasma Samples:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of methanol containing a known concentration of an internal standard (e.g., ADMA-d7) to precipitate proteins.[16]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Dry the supernatant under a stream of nitrogen gas at 50°C.[16]

-

Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.[16]

Tissue Samples:

-

Excise tissues of interest (e.g., kidney, liver) immediately after euthanasia and flash-freeze in liquid nitrogen.

-

Weigh the frozen tissue.

-

Homogenize the tissue in a suitable buffer on ice.

-

Perform protein precipitation on the tissue homogenate using a similar method as for plasma samples.

-

Proceed with centrifugation, drying, and reconstitution as described for plasma samples.

LC-MS/MS Analysis of SDMA and this compound

The quantification of SDMA and its deuterated tracer this compound is typically performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Separation is achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reverse-phase column.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Detection is performed in the Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

Quantitative Data Presentation

Table 1: Plasma/Serum SDMA Concentrations in Health and Disease

| Species | Condition | SDMA Concentration (µmol/L) | Reference |

| Human | Healthy Controls | 0.59 ± 0.13 | [7] |

| Human | Chronic Kidney Disease (CKD5HD) | 2.06 ± 0.82 | [7] |

| Dog | Healthy | 8.5 µg/dL (approx. 0.42 µmol/L) | [18] |

| Dog | Acute Kidney Injury (AKI) | 39.5 µg/dL (approx. 1.95 µmol/L) | [18] |

| Dog | Chronic Kidney Disease (CKD) | 35 µg/dL (approx. 1.73 µmol/L) | [18] |

| Cat | Healthy | 0.62 ± 0.09 | [7] |

| Cat | Chronic Kidney Disease (CKD5HD) | 2.09 ± 0.59 | [7] |

Table 2: Pharmacokinetic Parameters of SDMA in Humans

| Parameter | Value | Reference |

| Hepatic Fractional Extraction | 3.4% (2.1% - 7.5%) | [12] |

| Renal Fractional Extraction | 12.5% (3.6% - 16.2%) | [12] |

| Net Hepatic Uptake | 7.7 nmol/min (2.8 - 16.4) | [12] |

| Net Renal Uptake | 12.7 nmol/min (3.5 - 25.4) | [12] |

Note: The data in Table 2 are derived from studies measuring endogenous SDMA concentrations across organs and do not involve the use of an this compound tracer.

Conclusion

This compound is a powerful tool for investigating the metabolic fate of SDMA, a crucial biomarker and pathogenic factor in renal and cardiovascular diseases. While detailed protocols and quantitative data from direct this compound tracer studies are still emerging, the methodologies outlined in this guide provide a solid foundation for researchers to design and execute such experiments. The use of stable isotope tracers like this compound, coupled with advanced analytical techniques like LC-MS/MS, will be instrumental in further elucidating the complex role of SDMA in health and disease, and in the development of novel therapeutic strategies. Future research should focus on conducting in vivo and in vitro tracer studies to accurately quantify SDMA turnover and metabolic fluxes in various pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Data Processing Workflow for Isotope Tracing Experiments in LC-MS | Technology Networks [technologynetworks.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 8. 24-Hour protein, arginine and citrulline metabolism in fed critically ill children - A stable isotope tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric and Symmetric Dimethylarginines as Renal Function Parameters in Paediatric Kidney Diseases: A Literature Review from 2003 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 12. The human liver clears both asymmetric and symmetric dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Coordinated Contribution of NADPH Oxidase- and Mitochondria-Derived Reactive Oxygen Species in Metabolic Syndrome and Its Implication in Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling | Springer Nature Experiments [experiments.springernature.com]

- 16. scholars.northwestern.edu [scholars.northwestern.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Plasma Symmetric Dimethylarginine Concentration in Dogs with Acute Kidney Injury and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Symmetric Dimethylarginine (SDMA) as a Biomarker for Renal Function

Executive Summary

Symmetric Dimethylarginine (SDMA) is a methylated amino acid produced during protein catabolism and is eliminated from the body almost exclusively by renal filtration. This characteristic positions SDMA as a highly promising and sensitive biomarker of glomerular filtration rate (GFR), a primary measure of kidney function. Unlike traditional biomarkers such as serum creatinine (sCr), SDMA is not significantly influenced by muscle mass, making it a more reliable indicator of renal function across a variety of physiological states. Clinical and preclinical data demonstrate that SDMA concentrations rise earlier than sCr in the progression of chronic kidney disease (CKD), often detecting as little as a 25-40% decrease in GFR.[1][2] This guide provides a comprehensive technical overview of SDMA, including its biochemical basis, analytical methodologies, comparative performance data, and detailed experimental protocols relevant to its application in research and drug development.

Biochemical Basis of SDMA

SDMA is an endogenous amino acid derivative generated through a multi-step intracellular process. Its formation is constant and directly linked to core cellular metabolic activities, making its production rate stable under normal physiological conditions.

Synthesis Pathway

-

Protein Arginine Methylation: Within the nucleus, protein arginine methyltransferases (PRMTs), specifically Type II PRMTs (primarily PRMT5 and PRMT9), catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins.[3]

-

Symmetric Dimethylation: Type II PRMTs add one methyl group to each of the two terminal nitrogen atoms of the arginine residue, resulting in a symmetrically dimethylated arginine.[3][4] This is distinct from Type I PRMTs, which form asymmetric dimethylarginine (ADMA).

-

Proteolysis: As these methylated proteins undergo normal intracellular turnover and degradation, the modified amino acids are released.

-

Release into Circulation: Free SDMA is released from the cell into the bloodstream. Unlike ADMA, SDMA does not inhibit nitric oxide synthase and is considered biologically inert in this context.[5]

Elimination

SDMA is primarily eliminated from the body via renal clearance.[1][6] More than 90% of circulating SDMA is excreted by the kidneys through glomerular filtration.[7] It does not appear to be significantly reabsorbed or secreted by the renal tubules.[4] This direct relationship between plasma concentration and renal filtration makes SDMA an excellent endogenous marker for GFR.

References

- 1. idexx.com [idexx.com]

- 2. Comparison of serum and plasma SDMA measured with point-of-care and reference laboratory analysers: implications for interpretation of SDMA in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Biological Axis of Protein Arginine Methylation and Asymmetric Dimethylarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of glomerular filtration rate testing in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

A Technical Guide to Symmetric Dimethylarginine-d6 (SDMA-d6) for Researchers and Drug Development Professionals

Introduction: Symmetric dimethylarginine-d6 (SDMA-d6) is the deuterium-labeled form of symmetric dimethylarginine (SDMA), a naturally occurring amino acid derivative. In recent years, SDMA has emerged as a critical biomarker for renal function and is implicated in various pathophysiological processes, including endothelial dysfunction and inflammation. This technical guide provides an in-depth overview of this compound, including its suppliers, purchasing information, and detailed experimental protocols for its use as an internal standard in quantitative analysis. Additionally, it explores the key signaling pathways influenced by SDMA.

This compound: Supplier and Purchasing Information

This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative assays for SDMA. Its stable isotope label allows for precise and accurate measurement by correcting for variations in sample preparation and instrument response. Several reputable suppliers offer this compound for research purposes.

Table 1: Summary of this compound Supplier Information

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Storage Conditions |

| MedchemExpress | This compound | 1331888-08-4 | C₈H₁₂D₆N₄O₂ | 208.29 | Purity: >98%, Isotopic Enrichment: >99% | -20°C, stored under nitrogen |

| Sigma-Aldrich (AA BLOCKS) | This compound | 1331888-08-4 | C₈H₁₂D₆N₄O₂ | 208.29 | Not specified | 2-8°C |

| GlpBio | This compound | 1331888-08-4 | C₈H₁₂D₆N₄O₂ | 208.29 | Purity: >98% | -20°C |

| Cayman Chemical | N G ,N G -dimethyl-L-Arginine-d 6 (hydrochloride) | 1313730-20-9 | C₈H₁₂D₆N₄O₂ · 2HCl | 281.2 | ≥99% deuterated forms (d₁-d₆) | -20°C |

Experimental Protocols: Quantification of SDMA using this compound by LC-MS/MS

The gold standard for accurate quantification of SDMA in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution, utilizing this compound as an internal standard.[1] The following is a representative protocol for the analysis of SDMA in human plasma.

Sample Preparation (Protein Precipitation)

-

Thaw Samples: Thaw frozen human plasma samples on ice.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.[2]

-

Internal Standard Spiking: Add 10 µL of a known concentration of this compound solution (e.g., 2.90 µmol/L in water) to each plasma sample.[3]

-

Protein Precipitation: Add 200 µL of 10% (w/v) aqueous trichloroacetic acid (TCA) to precipitate proteins.[2] Alternatively, 600 µL of acetonitrile can be used.[3]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[2]

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Chromatographic Separation (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a common technique for retaining and separating polar analytes like SDMA.

-

Column: A HILIC column, such as a silica-based or zwitterionic stationary phase, is recommended. For example, a Supelcosil™ LC-Si column (3.3 cm × 4.6 mm i.d., 3 μm particle size) can be used.[4]

-

Mobile Phase: A typical mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a smaller percentage of aqueous buffer (e.g., ammonium formate or ammonium acetate).

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid

-

-

Elution: Isocratic or gradient elution can be employed. For instance, an isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B can be used.[4]

-

Flow Rate: A typical flow rate is in the range of 100-400 µL/min.[4]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.

Mass Spectrometric Detection (Tandem MS)

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of SDMA and this compound.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.

-

SDMA: A common transition is m/z 203.2 → 172.[4]

-

This compound: The corresponding transition for the deuterated internal standard would be m/z 209.2 → 178 (assuming a +6 Da shift). The exact m/z values should be optimized based on the specific instrument and deuteration pattern.

-

Signaling Pathways and Biological Role of SDMA

SDMA is not an inert metabolite; it actively participates in cellular signaling, primarily by affecting nitric oxide (NO) synthesis and promoting inflammation.

Formation and Metabolism of SDMA

SDMA is synthesized from protein-incorporated L-arginine residues by a class of enzymes called Protein Arginine Methyltransferases (PRMTs), specifically Type II PRMTs (PRMT5 and PRMT9).[5][6] Following protein degradation, free SDMA is released into the cytoplasm.[7] The primary route of SDMA elimination is through renal excretion. A smaller fraction is metabolized by the enzyme alanine-glyoxylate aminotransferase 2 (AGXT2).[7]

Caption: SDMA Synthesis and Elimination Pathway.

SDMA and Nitric Oxide Signaling

Elevated levels of SDMA are associated with endothelial dysfunction, primarily through the indirect inhibition of nitric oxide synthase (eNOS). SDMA competes with L-arginine for cellular uptake via cationic amino acid transporters (CATs).[8][9] This competition reduces the intracellular availability of L-arginine, the substrate for eNOS, leading to decreased NO production. Reduced NO bioavailability impairs vasodilation and contributes to vascular dysfunction. Furthermore, some studies suggest that SDMA can cause eNOS uncoupling, leading to the production of superoxide anions instead of NO, thereby increasing oxidative stress.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparison of two methods for dimethylarginines quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protein arginine methyltransferases as regulators of cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMTs: Role in epigenetic regulation [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. worldhealthlaboratories.com [worldhealthlaboratories.com]

- 9. researchgate.net [researchgate.net]

- 10. Symmetric dimethylarginine alters endothelial nitric oxide activity in glomerular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Symmetric Dimethylarginine (SDMA) in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of symmetric dimethylarginine (SDMA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, symmetric dimethylarginine-d6 (SDMA-d6), to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. Chromatographic separation is achieved using hydrophilic interaction liquid chromatography (HILIC), followed by detection with a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode and utilizing multiple reaction monitoring (MRM). This method is suitable for clinical research studies investigating renal function and other pathophysiological conditions associated with altered SDMA levels.

Introduction